molecular formula C11H13NO2 B3115662 6-Hydroxy-1,3,3-trimethylindolin-2-one CAS No. 210552-24-2

6-Hydroxy-1,3,3-trimethylindolin-2-one

Cat. No.: B3115662
CAS No.: 210552-24-2
M. Wt: 191.23 g/mol
InChI Key: WZADRYDUBBGITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indolinone and Oxindole (B195798) Frameworks in Chemical Science

The indolinone, or 2-oxindole, framework is a bicyclic heterocyclic scaffold that is widely recognized as a "privileged structure" in medicinal chemistry and chemical science. This designation stems from the ability of this core structure to serve as a versatile template for the development of ligands for a diverse range of biological targets. The synthetic accessibility of the oxindole ring and the ease with which various substituents can be introduced allow for the systematic modification of its physicochemical and pharmacological properties. researchgate.net

Derivatives of the indolinone and oxindole frameworks exhibit an extensive array of biological effects, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive activities. chemsrc.com A prominent example is Sunitinib, an indolinone derivative approved for the treatment of metastatic renal cell carcinoma and gastrointestinal stromal tumors. researchgate.netchemsrc.com The indole (B1671886) nucleus, the parent structure of indolinone, is also a fundamental component of many natural products and essential biomolecules, such as the amino acid tryptophan, underscoring its deep-rooted importance in biological systems. pharmaffiliates.com

Historical Context of 6-Substituted Indolinone Synthesis Research

The synthesis of substituted indolinones has been a subject of ongoing research, driven by the quest for novel therapeutic agents. Specifically, substitution at the C6 position of the indolinone ring has been a strategic focus in drug discovery. Research dating back to the early 2000s identified 6-substituted indolinones as potent and selective inhibitors of protein kinases involved in tumor angiogenesis, the process by which tumors form new blood vessels. thieme-connect.comnih.gov For instance, the development of 6-methoxycarbonyl-substituted indolinones led to the discovery of powerful triple angiokinase inhibitors. thieme-connect.com

Parallel to the exploration of substitutions on the aromatic ring, significant research has been dedicated to developing methods for substitution at the C3 position. The synthesis of 3,3-disubstituted oxindoles, which feature a quaternary carbon center, has historically presented a synthetic challenge. nih.gov Over the past few decades, numerous methodologies have been developed to address this, including multicomponent reactions, microwave-assisted syntheses, and electrochemical methods. nih.govchemistryviews.org These advancements have enabled the creation of complex oxindole derivatives for screening in drug discovery programs. researchgate.netnih.gov

Structural Features and Nomenclature Precision of 6-Hydroxy-1,3,3-trimethylindolin-2-one

The compound this compound is defined by a precise arrangement of functional groups. Its systematic name denotes an indolin-2-one core, which consists of a benzene (B151609) ring fused to a five-membered lactam (a cyclic amide) ring. The key features are:

A hydroxyl (-OH) group at the C6 position of the benzene ring.

A methyl (-CH3) group attached to the nitrogen atom (N1).

Two methyl groups at the C3 position, forming a gem-dimethyl group. This C3 carbon is a quaternary stereocenter.

While specific, experimentally derived data for this compound is limited in publicly accessible databases, the properties of a structurally similar compound, 6-Hydroxy-1-methylindolin-2-one (B84683), can provide a useful reference point. This analogue lacks the two methyl groups at the C3 position.

Chemical and Physical Properties of the Related Compound: 6-Hydroxy-1-methylindolin-2-one
PropertyValueSource
CAS Number13383-73-8 chemsrc.comchemicalbook.com
Molecular FormulaC₉H₉NO₂ chemsrc.comchemicalbook.com
Molecular Weight163.17 g/mol chemsrc.comchemicalbook.com
Melting Point209-210 °C chemicalbook.com
Boiling Point (Predicted)456.0 ± 45.0 °C at 760 mmHg chemsrc.com
Density (Predicted)1.3 ± 0.1 g/cm³ chemsrc.com

Disclaimer: The data presented in this table is for the related compound 6-Hydroxy-1-methylindolin-2-one and is provided for reference due to the absence of publicly available experimental data for this compound.

Overview of Current Research Trajectories Involving this compound

Current research involving structures related to this compound is proceeding along several key trajectories. A major area of focus remains the development of novel indolinone derivatives as protein kinase inhibitors for oncology. The strategic placement of substituents on the indolinone scaffold continues to be a fruitful approach for modulating potency and selectivity against targets such as vascular endothelial growth factor receptors (VEGFR) and Aurora kinases. thieme-connect.comnih.gov

Furthermore, there is a strong and growing interest in the development of efficient and sustainable synthetic methods for constructing complex oxindoles. Modern research emphasizes organocatalysis, metal-free reaction conditions, and electrochemical approaches to generate libraries of 3,3-disubstituted oxindoles. researchgate.netthieme-connect.comchemistryviews.org These methods provide access to structurally diverse molecules that can be screened for a wide range of biological activities beyond cancer, including antimicrobial and neuroprotective properties. The synthesis of molecules with the specific 3,3-dimethyl substitution pattern remains an active area of academic inquiry, aiming to explore how this structural motif influences biological activity. nih.govnih.gov

Properties

IUPAC Name

6-hydroxy-1,3,3-trimethylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)8-5-4-7(13)6-9(8)12(3)10(11)14/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZADRYDUBBGITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)O)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210552-24-2
Record name 6-hydroxy-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Transformations and Derivatization Strategies of 6 Hydroxy 1,3,3 Trimethylindolin 2 One

Reactions Involving the C6 Hydroxyl Group

The phenolic hydroxyl group at the C6 position is a prime target for chemical modification, offering a gateway to a diverse range of derivatives through several reaction types.

The hydroxyl group of 6-hydroxy-1,3,3-trimethylindolin-2-one can readily undergo esterification with carboxylic acids or their derivatives. The classic Fischer-Speier esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, is a viable method. google.comkhanacademy.org However, to avoid harsh acidic conditions that might affect other parts of the molecule, milder methods are often preferred. For instance, reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) can yield the corresponding esters efficiently. nih.gov The Mitsunobu reaction, employing a phosphine (B1218219) and an azodicarboxylate, provides another mild route for the esterification of phenolic hydroxyl groups. researchgate.net

Etherification of the C6 hydroxyl group is commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group with a base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide or sulfonate to furnish the corresponding ether. ambeed.com The choice of base and solvent is crucial to optimize the reaction conditions and prevent potential side reactions.

Table 1: Representative Esterification and Etherification Reactions of Phenolic Hydroxyl Groups in Heterocyclic Compounds This table presents data from analogous reactions on similar compounds to illustrate the potential transformations of this compound.

Entry Reactant Reagents and Conditions Product Yield (%)
1 6-Hydroxy-flavanone Acyl chloride, Pyridine, CH₂Cl₂:THF, 22-23 °C, 16 h 6-Acyloxy-flavanone 72-91
2 Phenolic compound Alkyl halide, NaH, THF O-Alkyl-phenol derivative Not specified

The phenolic moiety of this compound is susceptible to oxidation. Under appropriate conditions, it can be oxidized to form a quinone or quinone-imine derivative. unina.itnih.govnih.gov Various oxidizing agents, including Fremy's salt or certain metal-based reagents, can effect this transformation. mdpi.com The resulting quinone systems are highly reactive and can participate in various cycloaddition and nucleophilic addition reactions, further expanding the synthetic utility of the parent molecule.

Conversely, the reduction of the C6 hydroxyl group, which would lead to the corresponding 1,3,3-trimethylindolin-2-one, is also a feasible transformation. While direct catalytic hydrogenation of phenols to arenes can be challenging, a common strategy involves a two-step process. thieme-connect.deorganic-chemistry.org The phenolic hydroxyl group is first converted into a more reactive sulfonate ester, such as a tosylate or mesylate. Subsequent catalytic hydrogenation of the sulfonate ester, often using a palladium or nickel catalyst, results in the reductive cleavage of the C-O bond, effectively removing the hydroxyl group. rsc.orgacs.orgwipo.int

Table 2: Examples of Oxidation and Reduction of Phenolic Compounds This table provides examples from related systems to demonstrate potential oxidation and reduction pathways for this compound.

Entry Transformation Reactant Reagents and Conditions Product
1 Oxidation 5,6-Dihydroxyindole dimers Pulse radiolytic oxidation Semiquinone and Quinone derivatives
2 Reduction Aryl triflates/mesylates Pd/C, Mg, MeOH, rt Arene

To enhance biological activity or modify pharmacokinetic properties, the C6 hydroxyl group can be conjugated with various biologically relevant moieties, such as amino acids or peptides. nih.gov The phenolic hydroxyl group, while not as reactive as primary amines or sulfhydryl groups, can still be a site for conjugation under specific conditions. biosyn.com One common approach involves activating the carboxylic acid of an amino acid or peptide using a coupling agent, such as a carbodiimide, and then reacting it with the phenolic hydroxyl group to form an ester linkage. nih.gov Alternatively, enzymatic methods or reactions involving free radical mediation can also be employed for the conjugation of phenolic compounds to proteins and peptides. nih.gov The presence of a phenolic moiety in conjugates has been shown in some cases to enhance biological activity. nih.gov

Reactions at the Indolinone Nitrogen Atom (N1)

The nitrogen atom within the lactam ring of the indolinone core is another key site for derivatization.

The N1 position of the indolinone ring can be readily alkylated using various alkylating agents. scilit.com In a typical procedure, the indolinone is treated with a base, such as sodium hydride, to deprotonate the nitrogen, forming an amide anion. This anion then acts as a nucleophile, attacking an alkyl halide to yield the N-alkylated product. rsc.org The choice of base and solvent is critical to ensure selective N-alkylation over potential C-alkylation. For indoline (B122111) systems, iron-catalyzed N-alkylation via a borrowing-hydrogen methodology with alcohols has also been reported as an efficient method. nih.gov

N-acylation of the indolinone nitrogen introduces an acyl group, forming an N-acylindolinone. This transformation is typically achieved by reacting the parent compound with an acyl chloride or anhydride (B1165640) in the presence of a base. nih.govbeilstein-journals.org Chemoselective N-acylation of indoles using thioesters as a stable acyl source has also been developed, offering a milder alternative to the use of more reactive acylating agents. nih.govbeilstein-journals.org The resulting N-acyl derivatives can exhibit altered chemical and biological properties compared to the parent indolinone.

Table 3: Representative N-Alkylation and N-Acylation Reactions of Indole (B1671886) and Indolinone Derivatives This table showcases examples of N-functionalization on related heterocyclic systems.

Modifications at the C3 Quaternary Carbon Center

The C3 position of this compound is a quaternary carbon center bearing two methyl groups. The gem-dimethyl group is a common structural motif in medicinal chemistry, often introduced to enhance metabolic stability, increase potency, and improve pharmacokinetic profiles. researchgate.netnih.gov This group is generally considered to be chemically robust and less prone to metabolic oxidation compared to a methylene (B1212753) or methine group.

Direct functionalization of the gem-dimethyl group at the C3 position is challenging due to the steric hindrance and the lack of an acidic proton. While methods exist for the C3-alkylation of oxindoles that lack a quaternary center, these are not directly applicable to the 1,3,3-trimethyl substituted system. nih.gov Therefore, the C3 quaternary center in this compound is typically regarded as a stable structural feature rather than a site for further derivatization. Any modifications at this position would likely need to be incorporated during the synthesis of the indolinone ring itself, rather than as a post-synthesis modification of the pre-formed core.

Electrophilic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the powerful electron-donating effect of the hydroxyl group at the C-6 position. This directing group, along with the weaker activating effect of the alkyl-substituted nitrogen atom of the lactam ring, influences the regioselectivity of incoming electrophiles. The hydroxyl group is an ortho, para-director. In this specific molecule, the positions ortho to the hydroxyl group are C-5 and C-7. Therefore, electrophilic substitution is strongly favored at these positions.

Common electrophilic substitution reactions applicable to this scaffold include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using various halogenating agents. The substitution is expected to occur predominantly at the C-5 and C-7 positions.

Nitration: The introduction of a nitro group (NO₂) is typically performed with a mixture of nitric acid and sulfuric acid. The strong activating nature of the hydroxyl group suggests that nitration will proceed readily, yielding 5-nitro and/or 7-nitro derivatives.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the aromatic ring. nih.gov A Lewis acid catalyst is typically required. nih.gov For 6-hydroxyindolin-2-one (B1304144), acylation and alkylation would be directed to the C-5 and C-7 positions.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comchemistrysteps.comwikipedia.orgorganic-chemistry.orgsemanticscholar.org For the 6-hydroxyindolin-2-one substrate, formylation is anticipated at the C-5 or C-7 position.

Mannich Reaction: This reaction involves the aminoalkylation of an active hydrogen-containing compound, which in this case would be the aromatic ring at positions C-5 or C-7. The reaction uses formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group. oarjbp.comwikipedia.org

The precise regiochemical outcome (C-5 vs. C-7) can be influenced by steric hindrance from the adjacent C-1 methyl group and the C-3 gem-dimethyl groups, as well as the specific reaction conditions and the nature of the electrophile.

Table 1: Predicted Regioselectivity of Electrophilic Substitution Reactions

Reaction Reagents Expected Major Product(s)
Bromination Br₂ / Acetic Acid 5-Bromo- and/or 7-Bromo-6-hydroxy-1,3,3-trimethylindolin-2-one
Nitration HNO₃ / H₂SO₄ 6-Hydroxy-1,3,3-trimethyl-5-nitro- and/or -7-nitroindolin-2-one
Acylation Acyl chloride / AlCl₃ 5-Acyl- and/or 7-Acyl-6-hydroxy-1,3,3-trimethylindolin-2-one
Formylation POCl₃ / DMF 6-Hydroxy-1,3,3-trimethyl-2-oxoindoline-5-carbaldehyde and/or -7-carbaldehyde
Aminomethylation CH₂O / R₂NH 5-(Aminomethyl)- and/or 7-(Aminomethyl)-6-hydroxy-1,3,3-trimethylindolin-2-one

Deacylative Alkylation Strategies for 3,3-Disubstitution

While the subject compound, this compound, already possesses a 3,3-disubstituted (gem-dimethyl) center, the deacylative alkylation (DaA) strategy is a powerful method for synthesizing unsymmetrically 3,3-disubstituted 2-oxindoles. This approach is relevant for creating analogues of the title compound with different substituents at the C-3 position.

The process typically begins with a 3-acetyl-2-oxindole derivative. A monoalkylation is first performed under mild conditions. Subsequently, a deacylative alkylation (DaA) with a second alkyl halide efficiently introduces a different alkyl group, affording unsymmetrically 3,3-disubstituted 2-oxindoles. This method has been applied to the synthesis of precursors for various natural products.

A plausible synthetic pathway to generate analogues of this compound using this strategy would involve:

Acylation: Introduction of an acetyl group at the C-3 position of a 6-hydroxy-1-methylindolin-2-one (B84683) precursor.

First Alkylation: Introduction of the first methyl group at C-3.

Deacylative Second Alkylation: Removal of the acetyl group and concurrent introduction of the second methyl group.

This strategy provides a versatile route to a wide array of 3,3-disubstituted oxindoles, which are precursors to many biologically active compounds and natural products.

Ring Expansion and Contraction Reactions of Indolinone Derivatives

The indolinone core can undergo skeletal transformations to yield larger or smaller ring systems. These reactions provide access to distinct heterocyclic scaffolds, such as quinolones or cyclopentaindole derivatives.

Ring Expansion: Indolinone derivatives can be converted into quinolinone isomers through regiodivergent ring expansion. This transformation can be achieved under different reaction conditions to control the resulting regioisomer. For example, treatment of a 3-iodomethyl oxindole (B195798) with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can induce a one-carbon ring expansion to form a 4-quinolinone. The development of such methods is crucial for diversifying molecular scaffolds and can be applied in the late-stage modification of complex bioactive molecules.

Ring Contraction: Ring contraction reactions, while less common for the indolinone system itself, can occur in related structures. For instance, reactions involving the contraction of an o-quinone ring in the presence of an indoline derivative can lead to the formation of complex fused systems like 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones. These transformations often proceed through complex mechanistic pathways and can be influenced by reaction temperature.

Cycloaddition Reactions to Form Fused Ring Systems

Cycloaddition reactions are powerful tools for constructing complex polycyclic architectures from simpler precursors. Indolinone derivatives can participate in various cycloaddition reactions to form fused ring systems, although this often requires prior functionalization to introduce a reactive diene or dienophile component.

One common strategy involves the [4+2] cycloaddition (Diels-Alder reaction). While the core indolinone is not a typical diene or dienophile, derivatives can be prepared to undergo such reactions. For example, pyrano[3,4-b]indol-3-ones, which are stable analogues of reactive indole-2,3-quinodimethanes, can act as dienes in Diels-Alder reactions with acetylenic dienophiles. These reactions proceed with a concomitant loss of carbon dioxide to afford carbazole (B46965) derivatives.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. Azomethine ylides generated from isatins (indole-2,3-diones) and amino acids are common 1,3-dipoles. These can react with various dipolarophiles to create complex spiro-pyrrolidinyl oxindoles, which are technically spiro-fused systems rather than linearly fused ones (see section 3.6). To create a fused system on the aromatic part of the indolinone, the cycloaddition would need to involve the benzene (B151609) ring itself, which is less common but possible under specific conditions, or involve substituents attached to the ring that can act as the diene or dipolarophile.

Formation of Spiro-Indoline Structures and Analogues

The carbonyl group at the C-2 position and the methylene group at the C-3 position of the indolinone ring are key functional handles for the synthesis of spirocyclic compounds. Spiro-indoline structures, particularly spirooxindoles, are prevalent in numerous natural products and possess a wide range of biological activities.

A primary method for constructing these architectures is the 1,3-dipolar cycloaddition reaction. As mentioned previously, the reaction of an isatin-derived azomethine ylide with a suitable dipolarophile is a cornerstone for synthesizing spiro-pyrrolidinyl and spiro-pyrazolinyl oxindoles. This multicomponent reaction strategy allows for significant molecular diversity.

Another approach involves the condensation of indolin-2-ones with various reagents. For example, reaction with thiourea (B124793) can lead to the formation of spiro[indole-dihydropyrimidine] compounds. The synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives has been achieved through the condensation of alicyclic aminocarboxamides with isatins. These methods highlight the utility of the indolinone scaffold as a building block for creating three-dimensionally complex molecules.

Table 2: Examples of Spiro-Indoline Synthesis Strategies

Starting Material Reagent(s) Spiro-Product Type
Isatin (B1672199), Amino Acid, Alkene/Alkyne (1,3-Dipolar Cycloaddition) Spiro[indoline-3,3'-pyrrolidine]-2-one
Indolin-2-one derivative Thiourea Spiro[indole-dihydropyrimidine]-2-one
Isatin Alicyclic aminocarboxamide Spiro[quinazoline-2,3'-indoline]-2',4-dione
1H-pyrido[3,4-b]indole N-bromosuccinimide Spiro[indoline-3,3'-pyrrolidin]-2-one

Investigation of Reaction Mechanisms and Pathways

Understanding the mechanisms of the aforementioned transformations is crucial for optimizing reaction conditions and predicting product outcomes.

Deacylative Alkylation: The mechanism for deacylative alkylation of 3-acetyl-2-oxindoles involves the formation of an enolate, followed by alkylation. The subsequent deacylation is typically base-mediated, generating another enolate which is then trapped by a second electrophile (alkylating agent). The choice of base and reaction conditions is critical to control the sequence of events.

Ring Expansion: Mechanistic studies, including density functional theory (DFT) calculations, have been employed to elucidate the pathways of ring expansion reactions. For instance, the transformation of 2,2-disubstituted indolin-3-ones has been proposed to proceed through key C-enolonium species. The mechanism for the expansion of oxindoles to quinolinones is suggested to follow a cleavage-then-rebound pathway, often mediated by tandem catalysis.

Cycloaddition Reactions: The mechanism of the Diels-Alder reaction is a concerted pericyclic process, involving a [4π + 2π] electron transition state. In contrast, 1,3-dipolar cycloadditions also proceed through a concerted mechanism, where the 1,3-dipole reacts across the π-system of the dipolarophile. A plausible mechanism for the formation of spiro-pyrrolidines involves the initial condensation of an α-amino acid with an isatin to form an imine intermediate, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile.

Formation of Spiro-Structures: The synthesis of spiro[pyrrolidine-3,3′-oxindoles] can involve a spiro-rearrangement reaction. For example, the treatment of a 2-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole with N-bromosuccinimide in aqueous acetic acid can induce a rearrangement to form the spiro-indolinone core. DFT calculations are often used to model the transition states and intermediates in these complex transformations, providing valuable insight into the reaction pathways.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 6-Hydroxy-1,3,3-trimethylindolin-2-one, providing detailed information about the carbon skeleton and the chemical environment of each proton.

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aliphatic methyl groups and the aromatic protons. The gem-dimethyl groups at the C3 position are chemically equivalent and would produce a sharp singlet, integrating to six protons, likely in the δ 1.2-1.4 ppm range, based on data from similar 1,3,3-trimethyl-substituted indolinones. chemicalbook.comnih.gov The N-methyl group would also appear as a singlet, integrating to three protons, shifted further downfield to approximately δ 3.1-3.3 ppm due to the influence of the adjacent nitrogen atom. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at C7 (H-7) is expected to be a doublet around δ 6.8-7.0 ppm. The proton at C5 (H-5) would likely appear as a doublet of doublets, and the proton at C4 (H-4) as a doublet. The phenolic hydroxyl proton (6-OH) would typically present as a broad singlet with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments. The most downfield signal would correspond to the lactam carbonyl carbon (C-2), expected around δ 175-180 ppm. The quaternary carbon at C-3 would appear near δ 45-50 ppm. The aromatic carbons would resonate in the δ 110-150 ppm region, with the carbon bearing the hydroxyl group (C-6) being shifted downfield. The N-methyl carbon is anticipated around δ 25-30 ppm, while the two equivalent carbons of the gem-dimethyl groups would produce a single signal in the δ 20-25 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-2-175-180
C-3-45-50
3-CH₃ (x2)1.2-1.4 (s, 6H)20-25
N-CH₃3.1-3.3 (s, 3H)25-30
C-3a-138-142
C-4~6.9 (d)~110
C-5~6.7 (dd)~115
C-6-145-150
6-OHVariable (br s, 1H)-
C-7~6.8 (d)~108
C-7a-125-130

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons, for instance, between H-4 and H-5, confirming their positions on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These spectra correlate directly bonded protons and carbons. HSQC would definitively link the proton signals of the N-methyl and gem-dimethyl groups to their respective carbon signals listed in Table 1. It would also connect each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the carbon skeleton by identifying 2- and 3-bond correlations between protons and carbons. Expected key correlations include:

Protons of the gem-dimethyl groups to the quaternary carbon C-3 and the carbonyl carbon C-2.

Protons of the N-methyl group to the carbonyl carbon C-2 and the aromatic carbon C-7a.

The aromatic proton H-7 to carbons C-5 and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A significant correlation would be expected between the N-methyl protons and the aromatic proton at C-7, confirming their spatial proximity.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation.
ExperimentProton(s)Correlated Nucleus/NucleiInformation Gained
COSYH-4H-5Confirms adjacency of aromatic protons.
HSQCN-CH₃N-CH₃ CarbonAssigns N-methyl group signals.
HSQC3-CH₃3-CH₃ CarbonAssigns gem-dimethyl group signals.
HMBC3-CH₃C-2, C-3, C-3aConfirms indolinone core structure.
HMBCN-CH₃C-2, C-7aConfirms N-alkylation and ring fusion.
NOESYN-CH₃H-7Confirms spatial arrangement around nitrogen.

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of the compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition. For this compound (C₁₁H₁₃NO₂), the calculated monoisotopic mass is 191.0946 Da. An experimental HRMS measurement matching this value would unequivocally confirm the molecular formula.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺˙) at m/z 191. A characteristic and often dominant fragmentation pathway for 3,3-disubstituted indolinones involves the loss of one of the substituents at the C3 position. nih.gov Therefore, the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation is expected, which would result in a strong peak at m/z 176 ([M-15]⁺). This [M-15]⁺ ion would likely be the base peak in the spectrum.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique ideal for analyzing large, non-volatile, and thermally labile molecules such as polymers, peptides, or oligonucleotides. While not typically used for a small molecule like this compound itself, it would be an indispensable tool for characterizing its higher molecular weight derivatives. For instance, if the phenolic hydroxyl group at C-6 were used as a reactive handle to attach the molecule to a polymer backbone or a biomolecule, MALDI-TOF MS would be the method of choice to confirm the successful conjugation and determine the molecular weight distribution of the resulting macromolecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the methyl groups and the aromatic ring would appear between 2850-3100 cm⁻¹. The most intense and characteristic absorption would be the C=O stretch of the five-membered lactam ring, which is expected in the region of 1680-1710 cm⁻¹. ijpsr.comijpsr.com Aromatic C=C stretching vibrations would be observed in the 1500-1600 cm⁻¹ range, and the C-O stretching of the phenol (B47542) would appear around 1200-1250 cm⁻¹.

Table 3: Predicted Characteristic Infrared (IR) Absorption Frequencies.
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
O-H StretchPhenolic -OH3200-3500Broad, Medium-Strong
C-H StretchAromatic3000-3100Medium
C-H StretchAliphatic (CH₃)2850-2980Medium-Strong
C=O StretchLactam (γ-lactam)1680-1710Strong, Sharp
C=C StretchAromatic Ring1500-1600Medium-Strong
C-O StretchPhenol1200-1250Strong
C-N StretchTertiary Amine1150-1200Medium

Based on a comprehensive search of available scientific literature, there is no specific published data for the Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray crystallography, or Hirshfeld surface analysis of the compound “this compound.”

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the requested sections and subsections as outlined. The strict requirement to focus solely on this specific chemical compound and to exclude information on related derivatives prevents the generation of an article based on analogous structures.

To fulfill the user's request, peer-reviewed scientific studies containing the experimental spectroscopic and crystallographic data for this compound would be required. Without such source data, the generation of a scientifically accurate article as per the instructions is not feasible.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For 6-Hydroxy-1,3,3-trimethylindolin-2-one, this process would involve calculating the spatial arrangement of its atoms that corresponds to the lowest potential energy, thus predicting its most stable three-dimensional shape. Conformational analysis would further explore other stable, low-energy arrangements (conformers) of the molecule, which can be critical for understanding its reactivity and interactions.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

This analysis investigates the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. imist.manih.gov For this compound, this analysis would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

DFT calculations can predict spectroscopic data, which is invaluable for identifying and characterizing compounds. nih.gov Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) absorption wavelengths can be compared with experimental data to confirm the molecular structure. nih.gov Such calculations for this compound would aid in the interpretation of its experimental spectra.

Tautomeric Equilibrium and Stability Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The indolinone structure of this compound could potentially exist in equilibrium with its tautomeric forms, such as a keto-enol tautomerism involving the hydroxyl and carbonyl groups. nih.govrsc.org Computational studies would calculate the relative energies and stabilities of these different tautomers to predict which form is predominant under various conditions. nih.govwuxibiology.com

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would model its dynamic behavior over time, providing detailed information on its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. This technique is particularly useful for understanding how the molecule behaves in a realistic, dynamic environment.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, identifying transition states and intermediates. mdpi.com This allows for the detailed elucidation of reaction mechanisms, providing insights into the feasibility and kinetics of chemical transformations. imist.mamdpi.com For this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are predictive mathematical models that correlate the chemical structure of a compound with its biological activity or other properties. wikipedia.org These models are crucial in computational chemistry and drug discovery for predicting the activity of new molecules, thereby saving time and resources in synthesizing and testing. nih.govnih.gov The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity. wikipedia.org

For the compound this compound, specific QSAR studies are not extensively documented in publicly available scientific literature. However, the application of QSAR principles can be discussed in a theoretical context. A hypothetical QSAR study for this compound would involve several key steps:

Data Set Preparation : A series of analogues of this compound with known biological activities (e.g., antioxidant, anti-inflammatory, or other therapeutic activities) would be compiled.

Descriptor Calculation : A wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure and properties, including:

Topological descriptors : Related to the 2D representation of the molecule.

Geometrical descriptors : Based on the 3D structure of the molecule.

Electronic descriptors : Pertaining to the electron distribution (e.g., partial charges, dipole moment).

Physicochemical descriptors : Such as hydrophobicity (logP), molar refractivity, and polarizability.

Model Development : Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Artificial Neural Networks) would be used to build a mathematical equation linking the descriptors to the biological activity. chemmethod.com

Model Validation : The predictive power of the developed QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. nih.gov

A hypothetical QSAR model for derivatives of this compound might take a general form such as:

Biological Activity = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) + ...

Where 'c' represents the regression coefficients and 'Descriptor' represents a specific calculated property. The model would help identify which structural features of the this compound scaffold are critical for its activity. For instance, the presence of the hydroxyl (-OH) group at the 6-position, and the trimethyl substitution on the indolinone core would be key variables in such an analysis.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives

DerivativeLogP (Hydrophobicity)Molar RefractivityDipole Moment (Debye)Biological Activity (IC50, µM)
Compound 12.155.33.215.4
Compound 22.558.13.512.8
Compound 31.953.22.918.2
Compound 42.860.53.89.5

Note: This table is illustrative and based on hypothetical data for the purpose of explaining the QSAR process.

Solvation Effects and Preferential Solvation Studies

Solvation refers to the interaction between a solute molecule and the surrounding solvent molecules. These interactions can significantly influence a compound's stability, reactivity, and spectroscopic properties. Preferential solvation occurs in binary solvent mixtures where the composition of the solvent shell (cybotactic region) around the solute differs from the composition of the bulk solvent. nih.gov This phenomenon is driven by the specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the solute and each solvent component. nih.gov

Key structural features of this compound that would influence its solvation are:

The hydroxyl (-OH) group : Capable of acting as a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents like water and alcohols.

The carbonyl (C=O) group of the lactam ring : A strong hydrogen bond acceptor.

The aromatic ring and methyl groups : Contribute to hydrophobic interactions with nonpolar solvents.

In a binary solvent mixture, for example, methanol (B129727)/chloroform (B151607), it is likely that the polar methanol molecules would preferentially solvate the hydroxyl and carbonyl groups through hydrogen bonding. In contrast, the less polar chloroform molecules would be more prevalent around the aromatic and methyl-substituted parts of the molecule.

Spectroscopic techniques like UV-Vis absorption and fluorescence spectroscopy are commonly used to study preferential solvation, as the spectral shifts (solvatochromism) of the solute can provide information about the polarity of its immediate microenvironment. nih.gov Computational methods, such as Molecular Dynamics (MD) simulations or quantum mechanical calculations using continuum solvent models, could also be employed to model the solvation shell and quantify the extent of preferential solvation.

Table 2: Expected Solvation Characteristics in Different Solvents

Solvent TypePrimary Interaction with this compoundExpected Solubility
Protic (e.g., Water, Ethanol)Hydrogen bonding with -OH and C=O groupsHigh
Aprotic Polar (e.g., DMSO, Acetonitrile)Dipole-dipole interactions with C=O groupModerate to High
Nonpolar (e.g., Hexane, Toluene)van der Waals forces with aromatic ring and methyl groupsLow

In Vitro Biological Activities and Pharmacological Mechanisms of 6 Hydroxy 1,3,3 Trimethylindolin 2 One Derivatives

Anticancer Activities in Cell Lines

Derivatives of the indolin-2-one and quinolin-2-one scaffolds have demonstrated significant cytotoxic and antineoplastic efficacy in a variety of in vitro models. nih.gov These compounds are known to inhibit cancer cell proliferation by interacting with multiple intracellular targets, including protein kinases, tubulin, and DNA, thereby disrupting key cellular processes necessary for tumor growth. nih.gov

Inhibition of Tumor Cell Proliferation

The antiproliferative activity of indolin-2-one derivatives has been widely investigated across a panel of human cancer cell lines. Studies show that these compounds can effectively suppress the growth of various tumor types. For instance, certain novel 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs have shown potent cytotoxic activity. nih.gov Specifically, compounds designated as 3n and 3o exhibited significant growth inhibition (GI50) values, ranging from 2–5 μM, against several leukemia cell lines, including CCRF-CEM, HL-60(TB), K-562, MOLT-4, and RPMI-8226. nih.gov Another derivative, 3o, was particularly effective against A549/ATTC non-small cell lung cancer and LOX IMVI melanoma cell lines. nih.gov

Similarly, a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones were synthesized and evaluated for their cytotoxic effects. nih.gov One derivative, LM08, displayed selective and potent efficacy in the ovarian cancer cell line A2780. nih.gov Other compounds in this series also showed significant inhibitory effects against the DU-145 prostate cancer cell line. nih.gov These findings underscore the potential of the indolin-2-one scaffold as a versatile template for developing novel anticancer agents that can effectively inhibit the proliferation of diverse tumor cells. nih.govnih.gov

Assessment of Cell Viability and Determination of IC50 Parameters

The cytotoxic effects of these derivatives are commonly quantified by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency.

Hybrid compounds of indolin-2-one have been tested against various cancer cell lines, revealing potent anticancer effects. Two regioisomers, differing only in the position of a hydroxyl group, demonstrated IC50 values between 10 and 50 µM in all tested cell lines, which included highly aggressive breast cancer (HTB-26), pancreatic cancer (PC-3), and hepatocellular carcinoma (HepG2) cell lines. researchgate.net Notably, these compounds were less active against normal intestinal epithelial cells, suggesting a degree of tumor selectivity. researchgate.net In another study, the derivative LM07, which features an 8-methoxyl substitution, showed the greatest cytotoxic efficacy in DU-145 prostate cancer cells, with an IC50 value of 11 μM. nih.gov

The table below summarizes the IC50 values for selected indolin-2-one derivatives across various human cancer cell lines.

Compound/DerivativeCell LineCancer TypeIC50 (µM)
Compound 1 HCT116Colon Carcinoma22.4
Compound 2 HCT116Colon Carcinoma0.34
Compound 3n/3o CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226Leukemia2 - 5
Compound 3o A549/ATTCNon-Small Cell Lung Cancer0.19
Compound 3o LOX IMVIMelanoma0.75
LM07 DU-145Prostate Cancer11
LM08 A2780Ovarian CancerPotent and Selective

This table is interactive. Click on the headers to sort the data.

Elucidation of Apoptosis Induction Pathways (e.g., Caspase-8, Caspase-9, Caspase-3 Modulation)

A primary mechanism through which indolin-2-one derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is mediated by a family of cysteine proteases known as caspases. The apoptotic signaling cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway, which involves Caspase-8, and the intrinsic (mitochondrial) pathway, which involves Caspase-9. Both pathways converge on the activation of executioner caspases, such as Caspase-3, which carry out the systematic dismantling of the cell. nih.govnih.gov

Research on a structurally related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, demonstrated its ability to modulate these pathways in a model of acetaminophen-induced liver injury. nih.govnih.gov The study found that this compound led to a reduction in the activity of both the initiator caspases, Caspase-8 and Caspase-9. nih.govnih.gov Consequently, this inhibited the activity of the effector, Caspase-3. nih.govnih.gov This modulation of caspase activity suggests that the compound can alleviate apoptosis. While this particular study focused on liver injury, the underlying mechanism of caspase modulation is highly relevant to cancer therapy, where the goal is often to induce apoptosis in tumor cells. Other studies have confirmed that various anticancer agents trigger apoptosis in cancer cells through the activation of Caspase-3 and Caspase-6. nih.gov The ability of indolin-2-one derivatives to influence these critical apoptotic regulators highlights a key pharmacological mechanism behind their cytotoxic activity.

Anti-Inflammatory and Immunomodulatory Effects (General Class of Compounds)

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer. The indolin-2-one scaffold is also associated with significant anti-inflammatory and immunomodulatory properties. These effects are primarily achieved by inhibiting the production of inflammatory mediators and modulating the response of immune cells.

Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a crucial signaling molecule, but its overproduction by the enzyme inducible nitric oxide synthase (iNOS) during inflammation can lead to cellular damage and contribute to disease pathology. doi.orgresearchgate.net Therefore, inhibiting excessive NO production is a key strategy for developing anti-inflammatory agents. doi.org

Compounds containing pharmacophores similar to indolin-2-ones have demonstrated the ability to inhibit NO release. For example, a study on limonoids isolated from Swietenia mahagoni showed that several of these compounds effectively inhibited NO production in lipopolysaccharide (LPS)-induced murine microglial cells, with some exhibiting IC50 values as low as 16.5 μM. doi.org Molecular docking studies suggested that these compounds interact with the iNOS protein, providing a possible mechanism for their inhibitory action. doi.org This indicates that the general class of heterocyclic compounds to which indolin-2-ones belong can exert anti-inflammatory effects by targeting the NO production pathway.

Downregulation of Pro-Inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

Pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), are central mediators of the inflammatory response. The excessive production of these cytokines is a hallmark of many inflammatory conditions. Immunomodulatory drugs often function by suppressing the release of these molecules. mdpi.com

Studies on related heterocyclic compounds have shown a clear ability to downregulate these key cytokines. For instance, the immunomodulatory drug pomalidomide, which contains an isoindoline core, is known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com Furthermore, research on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline revealed that it reduces the mRNA levels of pro-inflammatory cytokines, thereby alleviating inflammation. nih.govnih.gov This downregulation of cytokine expression is a critical mechanism contributing to the anti-inflammatory and immunomodulatory profile of this class of compounds. nih.gov

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. nih.gov Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases. Certain indolin-2-one derivatives have been identified as potent modulators of this pathway.

Research has demonstrated that the 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one , effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com Mechanistic studies revealed that this compound significantly attenuates the NF-κB signaling pathway. nih.govmdpi.com Its inhibitory action involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This stabilization of IκBα prevents the nuclear translocation of the active NF-κB p65 subunit, thereby downregulating the expression of inflammatory genes. nih.gov More broadly, indole (B1671886) compounds, including indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), are recognized as effective modulators of NF-κB signaling, which contributes to their anticancer properties. nih.gov

Antioxidant Activity and Reduction of Oxidative Stress

The indole nucleus is a key feature in molecules with significant antioxidant properties, largely due to its capacity to act as a free radical scavenger. unica.it The indole ring within molecules like melatonin is credited with its potent antioxidant effects. unica.it Studies on synthetic indole–phenolic hybrid compounds have shown strong antioxidant and cytoprotective capabilities. These compounds effectively counteracted reactive oxygen species (ROS) and reduced ROS levels to their basal state in cellular models of oxidative stress. mdpi.com

Conversely, not all indolin-2-one derivatives exhibit direct antioxidant effects. Some derivatives, such as 3-(2-oxoethylidene)indolin-2-one compounds, function by inducing oxidative stress to achieve a therapeutic effect. nih.gov These compounds have been found to be potent inhibitors of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant defense system. nih.gov Inhibition of TrxR leads to an increase in cellular oxidative stress, activation of apoptosis signal-regulating kinase 1 (ASK1), and subsequent cell death, a mechanism that is particularly relevant in cancer therapy. nih.gov This dual role highlights the chemical versatility of the indolin-2-one scaffold in modulating cellular redox homeostasis.

Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, FGFR1)

Derivatives of indolin-2-one are well-established as inhibitors of various protein kinases, which are crucial in cellular signaling and are often dysregulated in diseases like cancer. researcher.life

Fibroblast Growth Factor Receptor 1 (FGFR1): The indolin-2-one core is a foundational structure for many FGFR inhibitors. nih.gov A series of novel 3,5-disubstituted indolin-2-ones were designed and synthesized as selective FGFR inhibitors. In vitro enzyme inhibition assays demonstrated that these compounds have potent and selective inhibitory profiles against different FGFR isoforms. nih.gov For instance, compound A13 showed the highest potency against FGFR1, while compounds A1 and A5 were most effective against FGFR2 and FGFR3, respectively. nih.gov

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
A119.825.95141937150
A51890Not Determined6.5018590
A136.991022170908993
Data sourced from: PubMed Central nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. The isoindoline-based compound Pomalidomide has been shown to be a transcriptional inhibitor of COX-2, thereby reducing prostaglandin levels and exerting anti-inflammatory effects. mdpi.com Furthermore, molecular docking studies on indolin-2-one derivatives halogenated at position 5 have been performed against the COX-2 enzyme, suggesting their potential as inhibitors. aip.org

Antimicrobial and Antifungal Properties (General Class of Compounds)

The indolin-2-one scaffold is a promising framework for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. nih.govmdpi.com

Antibacterial Activity: Studies on 3-alkylidene-2-indolone derivatives have identified compounds with potent antibacterial activity. mdpi.com Notably, compounds 10f, 10g, and 10h demonstrated a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Gram-positive bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another class, thiazolo-indolin-2-one derivatives , also exhibited promising activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activity: The antifungal potential of this class of compounds is also significant. 3-benzylideneindolin-2-one was effective against all tested dermatophyte strains with MICs ranging from 0.25 to 8 mg/L and was also active against Candida species. nih.gov Furthermore, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were evaluated against plant pathogenic fungi. mdpi.com Compound 3u was particularly potent against Rhizoctonia solani, with an EC₅₀ value superior to that of the fungicide controls. mdpi.comresearchgate.net

Compound ClassSpecific Derivative(s)Activity TypeOrganism(s)Potency (MIC/EC₅₀)
3-Alkylidene-2-indolones10f, 10g, 10hAntibacterialStaphylococcus aureus (including MRSA)0.5 μg/mL mdpi.com
3-Benzylideneindolin-2-oneN/AAntifungalDermatophytes (e.g., Trichophyton)0.25–8 mg/L nih.gov
3-Indolyl-3-hydroxy oxindoles3uAntifungalRhizoctonia solani3.44 mg/L mdpi.comresearchgate.net
3-Indolyl-3-hydroxy oxindoles3vAntifungalBipolaris maydis92.22% inhibition at 50 mg/L mdpi.com
Data sourced from: MDPI mdpi.commdpi.comresearchgate.net, Springer Nature nih.gov

Antiviral Activity (e.g., Anti-HIV-1)

The indole scaffold is integral to the development of antiviral agents, particularly against the Human Immunodeficiency Virus-1 (HIV-1). nih.gov Derivatives have been designed to inhibit various stages of the HIV-1 lifecycle.

A series of 3-hydrazonoindolin-2-one derivatives were synthesized and evaluated as inhibitors of HIV-1 RNase H, an essential enzyme for viral replication. Several of these compounds displayed potent inhibitory activity, with the most active compound exhibiting a Kᵢ value of 0.55 μM. mdpi.com Structurally related quinolin-2-one derivatives have also been shown to be active inhibitors of HIV-1 reverse transcriptase, with compounds 4a2 and 4d2 showing IC₅₀ values of 0.21 μM and 0.15 μM, respectively. nih.gov Other indole derivatives have been investigated for their ability to disrupt the interaction between the viral infectivity factor (Vif) and the host protein ElonginC, which is a novel strategy for developing anti-HIV drugs. researchgate.net

Compound ClassDerivativeTargetPotency (IC₅₀ / Kᵢ)
3-Hydrazonoindolin-2-oneMost Potent CompoundHIV-1 RNase HKᵢ = 0.55 μM mdpi.com
3-Hydrazonoindolin-2-one6tHIV-1 RNase HIC₅₀ = 7.85 μM mdpi.com
3-Hydrazonoindolin-2-one6fHIV-1 RNase HIC₅₀ = 8.94 μM mdpi.com
Quinolin-2-one4d2HIV-1 Reverse TranscriptaseIC₅₀ = 0.15 μM nih.gov
Quinolin-2-one4a2HIV-1 Reverse TranscriptaseIC₅₀ = 0.21 μM nih.gov
Data sourced from: MDPI mdpi.com, PubMed Central nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is invaluable for understanding the structure-activity relationships of indolin-2-one derivatives and for guiding the design of more potent inhibitors.

Docking studies have been successfully employed to elucidate the binding modes of indolin-2-one derivatives with various biological targets:

Protein Kinases: The binding modes of indolin-2-one derivatives have been proposed for several kinases, including PAK4, Aurora B, and VEGFR-2. nih.goveurekaselect.commdpi.com For instance, docking of a potent derivative into the PAK4 active site helped to rationalize its inhibitory activity. nih.gov

FGFRs: Molecular modeling was used to determine the binding orientations of 3,5-disubstituted indolin-2-ones within the active site of FGFRs, corroborating the in vitro enzyme inhibition data. nih.gov

HIV-1 Enzymes: Docking studies revealed key interactions between 3-hydrazonoindolin-2-one derivatives and the active site of HIV-1 RNase H. mdpi.com Similarly, computational studies have been used to understand how indole derivatives bind to the HIV-1 envelope glycoprotein gp120. nih.gov

COX-2: The potential binding interactions of halogenated indolin-2-one derivatives with amino acid residues in the active site of COX-2 have been explored through molecular docking. aip.org

Prediction of Binding Affinities and Modes

Beyond simply identifying potential binders, molecular docking and dynamics simulations provide detailed predictions of binding affinities and specific molecular interactions. These predictions are crucial for optimizing lead compounds.

Binding Modes: For FGFR1, it was determined that the indolin-2-one core settles into the adenine region of the ATP-binding pocket. The cyclic amide atoms of the scaffold form critical hydrogen bonds with hinge region residues, such as Glu562 and Ala564, anchoring the inhibitor in place. nih.gov

Key Interactions: Docking studies of indolin-2-one derivatives against Aurora B kinase identified hydrogen bonds with residues Glu171 and Ala173 as being critical for potency. eurekaselect.com In the case of COX-2, docking simulations of an indolin-2-one derivative revealed hydrogen bond interactions with Tyr341 and Val335, as well as π–π stacking interactions with Tyr355 and Leu338. aip.org

Binding Affinity Scores: Computational models can also predict binding affinity. For example, a study on indolin-2-one derivatives as Aurora B kinase inhibitors calculated the MolDock Score energy, with one compound showing a more stable interaction energy (-225.90 kcal/mol) than the reference compound. eurekaselect.com For a series of indolin-2-one derivatives docked against COX-2, the Rerank Score was used to denote the binding energy, with the most potent compound achieving a score of -91.1187. aip.org

These computational approaches provide a powerful complement to experimental assays, accelerating the discovery and development of novel therapeutic agents based on the versatile indolin-2-one scaffold.

Structure-Activity Relationship (SAR) Studies for Biological Potency

While specific structure-activity relationship (SAR) studies for 6-Hydroxy-1,3,3-trimethylindolin-2-one derivatives are not extensively detailed in the reviewed literature, valuable insights can be drawn from research on structurally related indolin-2-one and quinolin-2(1H)-one analogues. These studies reveal how modifications to the core scaffold and its substituents can significantly influence biological potency, particularly as inhibitors of various protein kinases.

Investigations into a series of 6-ureido-substituted 3-pyrrolemethylidene-2-oxindole derivatives have demonstrated their potential as potent inhibitors of receptor tyrosine kinases, including the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov The position of the ureido substituent on the oxindole skeleton was found to be a critical determinant of activity. Specifically, substitution at the 6-position of the oxindole ring led to compounds with potent inhibitory effects on both VEGFR and PDGFR. nih.gov

Further modifications to these 6-ureido-substituted derivatives revealed key SAR insights. For instance, one derivative, referred to as compound 35, which featured specific substitutions, was identified as a potent inhibitor against a range of tyrosine kinases, including the VEGFR and PDGFR families, as well as Aurora kinases. nih.gov Another compound, inhibitor 36, which was non-substituted on the pyrrole or phenyl ring, exhibited a moderate pharmacokinetic profile and demonstrated complete inhibition of tumor growth in a xenograft model. nih.gov This suggests that even minor changes to the peripheral substituents can have a profound impact on both potency and the pharmacokinetic properties of these indolin-2-one derivatives.

The following interactive table summarizes the observed structure-activity relationships for these 6-ureido-substituted 3-pyrrolemethylidene-2-oxindole derivatives.

Compound IDSubstitution PatternTarget KinasesObserved Potency
General6-ureido-substituted 3-pyrrolemethylidene-2-oxindoleVEGFR, PDGFRPotent inhibition
Compound 35Specific substitutions (details not fully specified in abstract)VEGFR, PDGFR, Aurora kinasesPotent inhibitor
Inhibitor 36Non-substituted on the pyrrole or phenyl ringTyrosine kinasesModerate pharmacokinetic profile, potent in vivo antitumor activity

Similarly, studies on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as potential cardiotonic agents have provided valuable SAR data. nih.govresearchgate.net These compounds were designed as selective phosphodiesterase 3 (PDE3) inhibitors. The research indicated that modifications at the 6-position significantly influenced their pharmacological profile. One of the most promising compounds from this series was 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (compound 4j). nih.govresearchgate.net This particular derivative showed a strong and selective increase in the force of cardiac contraction over the frequency of contraction and was a potent inhibitor of PDE3. nih.govresearchgate.net

The key structural features contributing to the high potency of compound 4j include the 4-methylquinolin-2(1H)-one core, the butoxy linker at the 6-position, and the terminal 4-methylpiperazine-1-yl moiety. This highlights the importance of the nature of the substituent at the 6-position in achieving high affinity and selectivity for the PDE3 enzyme.

The data from these related compound series underscore the critical role of the substitution pattern on the core heterocyclic ring in determining the biological potency and selectivity of these molecules. For derivatives of this compound, it can be inferred that modifications at the 6-hydroxy position, as well as other positions on the indolinone core, would likely have a substantial impact on their pharmacological activity.

Applications in Advanced Materials and Chemical Biology

Photochromic Materials and Molecular Switches

Derivatives of 6-Hydroxy-1,3,3-trimethylindolin-2-one are instrumental in the creation of photochromic materials, which can reversibly change their chemical structure and, consequently, their color and other properties upon exposure to light. nih.gov These materials are at the core of molecular switch technologies, enabling the control of molecular-level functions with external light stimuli. rsc.org

The most prominent application of this indolinone derivative is in the synthesis of spiropyrans. Spiropyrans are a class of photochromic molecules that can exist in two isomeric forms: a colorless, closed-ring spiropyran (SP) form and a colorful, open-ring merocyanine (MC) form. nih.govresearchgate.net The transformation between these two states can be triggered by UV light, which cleaves the spiro C-O bond, leading to the planar, conjugated, and intensely colored merocyanine isomer. nih.govanalis.com.my The reverse reaction can be induced by visible light or heat. nih.gov

The synthesis of these systems often involves the condensation of a 1,3,3-trimethyl-2-methyleneindoline derivative (Fischer's base), which can be prepared from the corresponding indolinone, with a substituted salicylaldehyde. mdpi.comnih.gov The specific substituents on both the indoline (B122111) and the salicylaldehyde portions of the molecule allow for the fine-tuning of its photochromic properties, such as the color of the merocyanine form and the switching kinetics.

Table 1: Isomeric Forms and Their Characteristics

IsomerStructureColorStimulus for Formation
Spiropyran (SP)Closed-ring, spiro-carbonColorlessVisible light, Heat
Merocyanine (MC)Open-ring, planar, zwitterionicColored (e.g., blue, purple, red)UV light, Polarity, pH

This reversible isomerization is accompanied by significant changes in molecular geometry, polarity, and electronic structure, making spiropyran-merocyanine systems highly effective molecular switches. rsc.org

The open merocyanine form of spiropyrans derived from this compound possesses a zwitterionic structure with phenolate and iminium groups that can act as a chelating ligand for metal ions. analis.com.mymdpi.com This binding event stabilizes the merocyanine form, often leading to a distinct color change, which forms the basis for colorimetric sensors. nih.gov

Upon complexation with metal cations such as Zn²⁺, Co²⁺, Cu²⁺, Fe²⁺, and Sn²⁺, the colorless spiropyran solution can switch to the colored merocyanine-metal complex. analis.com.my The specific color and the stability of the complex depend on the nature of the metal ion and the substitution pattern on the spiropyran. For example, the introduction of specific binding sites, like a dipicolylamine moiety, can enhance the selectivity for certain metal ions, such as Co²⁺, in aqueous media under UV irradiation. nih.gov This property allows for the "naked-eye" detection of metal ions, a valuable feature in environmental monitoring and chemical analysis. analis.com.my

Table 2: Examples of Metal Ion Sensing

AnalyteSensing MechanismObservable Change
Metal Cations (e.g., Co²⁺, Cu²⁺)Complexation with open merocyanine formColorless to colored solution
Cyanide Anion (CN⁻)Nucleophilic addition to the spiro carbonPink to yellow solution nih.gov

Furthermore, spiropyran derivatives can be designed as chemodosimeters for anions like cyanide. The cyanide anion can nucleophilically attack the spiro carbon atom, leading to the irreversible opening of the pyran ring and a distinct color change, enabling the quantitative analysis of cyanide. nih.govresearchgate.net

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. The spiropyran-merocyanine equilibrium is highly sensitive to the surrounding environment. nih.gov The polar, zwitterionic merocyanine form is stabilized by polar solvents, leading to a shift in the equilibrium from the colorless spiropyran to the colored merocyanine. rsc.org This results in a progressive coloration of spiropyran solutions with increasing solvent polarity. rsc.org

This environmental responsiveness is a key feature in the design of sensors. Protic solvents capable of forming hydrogen bonds, such as methanol (B129727), can further stabilize the merocyanine form. rsc.org The sensitivity to solvent polarity allows these molecules to be used as probes for microenvironments in complex systems. Theoretical models like the Polarizable Continuum Model (PCM) can be used to simulate and predict the solvatochromic behavior of these dyes, although they may not fully capture specific solvent interactions. mdpi.com

Fluorescent Probes and Dyes (e.g., Squaraine Dyes with Indolinone Cores)

While spiropyrans themselves are typically not strongly fluorescent, their derivatives and related compounds containing the indolinone core are crucial in the synthesis of highly fluorescent dyes. rsc.org Squaraine dyes, in particular, are a class of organic dyes known for their intense and sharp absorption and emission profiles, typically in the red and near-infrared (NIR) regions. wikipedia.orgnih.gov

Squaraine dyes are characterized by a central, electron-deficient four-membered squaric acid ring, which is symmetrically or asymmetrically substituted with electron-rich aromatic or heterocyclic groups. nih.govnih.gov Indolenine-based squaraines, which are synthesized from precursors like 1,3,3-trimethyl-2-methyleneindoline (Fischer's base), exhibit excellent photostability and high fluorescence quantum yields. wikipedia.orgresearchgate.net

The synthesis involves the condensation of the indolenine derivative with squaric acid. wikipedia.orgresearchgate.net The resulting dye has a highly conjugated system with significant charge distribution, which is responsible for its unique photophysical properties. wikipedia.org

Table 3: Properties of Indolenine-Based Squaraine Dyes

PropertyDescriptionReference
Absorption Maxima~630-700 nm (Red to NIR region) wikipedia.orgnih.gov
Emission Maxima~650-724 nm (Red to NIR region) wikipedia.orgnih.gov
Molar Extinction CoefficientHigh nih.gov
Fluorescence Quantum YieldHigh (~0.65) wikipedia.org
PhotostabilityGood nih.gov

These properties make squaraine dyes with indolinone cores valuable as fluorescent labels and probes in biomedical imaging and sensing applications. wikipedia.org

Building Blocks for Complex Natural Product Synthesis

The indole (B1671886) nucleus, the core structure of this compound, is a prevalent scaffold in a vast array of biologically active natural products, particularly alkaloids. researchgate.netrsc.org The Fischer indole synthesis is a classic and powerful chemical reaction used to construct the indole ring system from arylhydrazines and ketones or aldehydes. researchgate.netsemanticscholar.org This method has been instrumental in the total synthesis of many complex natural products. rsc.orgrsc.org

While this compound itself is a more functionalized derivative, the underlying principles of using indole-based building blocks are central to natural product synthesis. researchgate.net Nature itself uses simple molecules as building blocks to assemble complex structures through enzymatic reactions. researchgate.net Similarly, synthetic chemists use versatile and strategically functionalized building blocks, or "chirality pools," derived from natural sources to construct complex target molecules. researchgate.net Indole derivatives serve as key precursors in these synthetic strategies, providing the foundational framework upon which molecular complexity is built. rsc.org

Precursors in Organic Synthesis for Diverse Heterocyclic Scaffolds

Beyond its role in spiropyrans and squaraine dyes, the 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) moiety, readily derived from the parent indolinone, is a versatile precursor for a wide range of heterocyclic scaffolds. sigmaaldrich.com Its nucleophilic character makes it a valuable reactant in various cycloaddition and condensation reactions. sigmaaldrich.com

For example, it can be used to synthesize:

Polycyclic fused indoline scaffolds: Through reactions like [4+2] and [3+2] cycloadditions with 1,2-diaza-1,3-dienes, catalyzed by Lewis acids such as Zn(II), leading to complex structures like tetrahydro-1H-pyridazino[3,4-b]indoles. polimi.it

1,2,3-Benzotriazines: While not a direct reaction, the synthesis of various N-heterocycles often involves building blocks that can be derived from versatile precursors like indoles. nih.gov

Isoindoline derivatives: The indoline framework is a core component of many pharmaceutically active compounds, and synthetic strategies often rely on the modification of such foundational heterocyclic systems. mdpi.com

The reactivity of the exocyclic methylene (B1212753) group in Fischer's base allows for its incorporation into a multitude of ring systems, making it a valuable starting material for creating libraries of diverse heterocyclic compounds for drug discovery and materials science. google.com

Future Perspectives and Research Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes to 6-Hydroxy-1,3,3-trimethylindolin-2-one is a fundamental prerequisite for its widespread investigation. Current synthetic approaches for related hydroxyindolinones often involve multi-step procedures. Future research should focus on creating novel, more streamlined synthetic methodologies. This could involve the exploration of one-pot reactions or multicomponent reactions, which have proven effective for the synthesis of other complex heterocyclic compounds. The use of innovative catalysts, such as transition metals or organocatalysts, could also lead to higher yields and improved stereoselectivity, which is crucial for potential pharmaceutical applications.

Exploration of New Chemical Transformations and Derivatization Pathways

The functional groups present in this compound, namely the hydroxyl group and the lactam ring, offer numerous possibilities for chemical transformations and derivatization. Future studies should aim to explore these pathways to create a diverse library of new compounds. For instance, the hydroxyl group can be a handle for etherification, esterification, or glycosylation, leading to derivatives with altered solubility, bioavailability, and biological activity. The lactam ring can be opened or modified to create novel scaffolds. These new derivatives could then be screened for a wide range of applications.

Advanced Mechanistic Studies of Chemical Reactions and Biological Interactions

A deep understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing reaction conditions and designing new reactions. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, coupled with computational modeling, can provide valuable insights into reaction intermediates and transition states. Furthermore, should biological activity be identified, detailed mechanistic studies of its interactions with biological targets will be paramount. Techniques like X-ray crystallography and cryo-electron microscopy could elucidate the binding modes of the compound and its derivatives with proteins or other biomolecules.

Deeper Integration of Computational and Experimental Approaches in Design and Discovery

The synergy between computational and experimental chemistry holds immense promise for accelerating the discovery and development of new molecules based on the this compound scaffold. Computational tools, such as density functional theory (DFT) and molecular docking, can be employed to predict the reactivity, spectroscopic properties, and potential biological activity of novel derivatives. These in silico predictions can then guide experimental efforts, allowing for a more rational and efficient design of new compounds with desired properties. This integrated approach can significantly reduce the time and resources required for drug discovery and materials development.

Identification of Novel Biological Targets and Mechanisms of Action

The indolin-2-one core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. Given the structural similarities to other bioactive molecules, it is plausible that this compound and its derivatives could interact with various biological targets. High-throughput screening of this compound and its derivatives against a panel of enzymes, receptors, and cell lines could lead to the identification of novel biological activities. Subsequent studies would then focus on elucidating the specific mechanisms of action, which could involve pathways related to inflammation, oxidative stress, or cell proliferation. For example, a related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has demonstrated anti-inflammatory and antioxidant properties by reducing oxidative stress. nih.govmdpi.com

Expansion into New Application Areas in Materials Science and Medicinal Chemistry

Beyond its potential in medicinal chemistry, the unique chemical structure of this compound could also lend itself to applications in materials science. The indolinone core is a component of some dyes and photochromic materials. The presence of the hydroxyl group could allow for the incorporation of this molecule into polymers or other materials, potentially imparting new optical or electronic properties. In medicinal chemistry, beyond initial screening, focused efforts could be directed towards therapeutic areas where related heterocyclic compounds have shown promise, such as oncology, neurodegenerative diseases, and infectious diseases.

Strategies for Overcoming Challenges in Synthesis and Application

A key challenge in the future development of this compound will be the development of scalable and cost-effective synthetic routes. Overcoming this hurdle will be essential for producing sufficient quantities of the compound for extensive research and potential commercialization. Another challenge will be to understand the structure-activity relationships of its derivatives to optimize for potency, selectivity, and pharmacokinetic properties. A systematic approach to derivatization and biological evaluation, guided by computational modeling, will be crucial to address this challenge. Furthermore, for any potential application, a thorough evaluation of the compound's stability, toxicity, and environmental impact will be necessary.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Hydroxy-1,3,3-trimethylindolin-2-one and its derivatives?

  • Methodological Answer : A general approach involves condensation reactions between substituted isatins (e.g., 5-hydroxyisatin) and phosphine oxides or aldehydes. For example, derivatives with hydroxy groups at position 6 can be synthesized via reactions with bis(3,5-dimethylphenyl)phosphine oxide under reflux conditions, achieving yields >90% . Alternative routes include acid-catalyzed condensation with cinnamaldehydes or benzaldehydes, as demonstrated in the synthesis of 3-benzylidene-indolin-2-one analogs . Key steps involve refluxing in acetic acid and subsequent alkylation using sodium hydride (NaH) in DMF with alkyl halides.

Q. How is NMR spectroscopy employed to confirm the structural integrity of this compound?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and ³¹P) is critical for verifying substituent positions and stereochemistry. For hydroxy-substituted indolinones, the ¹H NMR spectrum typically shows a singlet for the N-methyl groups (~δ 3.0–3.5 ppm) and a downfield-shifted hydroxy proton (δ 8–10 ppm). ¹³C NMR confirms carbonyl (C=O) resonance at ~δ 170–180 ppm, while ³¹P NMR (if phosphine oxide derivatives are present) resolves phosphorus environments at δ 20–30 ppm . HRMS further validates molecular weight and fragmentation patterns.

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) is standard for separating indolinone derivatives. For polar hydroxy-substituted analogs, reversed-phase HPLC with acetonitrile/water gradients may enhance resolution. Recrystallization from ethanol or methanol is effective for obtaining single crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of N-alkylated derivatives?

  • Methodological Answer : Alkylation efficiency depends on base strength and solvent polarity. Sodium hydride (NaH) in DMF at 0°C ensures deprotonation of the indolinone nitrogen while minimizing side reactions. For bulky alkyl halides (e.g., benzyl bromide), extended reaction times (12–24 h) at room temperature improve substitution rates. Monitoring via TLC (ethyl acetate/hexane, 1:1) helps track progress .

Q. What crystallographic strategies resolve ambiguities in the stereochemistry of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. For example, the title compound in was resolved with an R factor of 0.061 using Mo-Kα radiation (λ = 0.71073 Å). Data-to-parameter ratios >10:1 ensure reliability, while hydrogen bonding networks (e.g., O–H···O interactions) stabilize crystal packing and validate hydroxy group positioning .

Q. How should researchers address contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. For example, keto-enol tautomerism in hydroxyindolinones can shift proton signals. To mitigate this, use deuterated DMSO for NMR to stabilize tautomeric forms. Cross-validation with computational methods (DFT calculations for predicted spectra) and SCXRD can resolve ambiguities .

Q. What experimental design considerations are critical for evaluating biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : For enzyme inhibition studies (e.g., carbonic anhydrase), ensure controlled pH (7.4–8.0) and use UV-Vis spectroscopy to monitor substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis). Dose-response curves (IC₅₀ values) should be derived from triplicate assays with positive controls (e.g., acetazolamide). Molecular docking (AutoDock Vina) can predict binding modes of the hydroxy group to active-site zinc ions .

Data Presentation Guidelines

  • Structural Characterization : Include tables with crystallographic parameters (space group, unit cell dimensions) and NMR assignments. For example:

    Parameter Value
    Crystallographic R factor0.061
    ¹H NMR (δ, ppm)3.32 (s, 3H, N–CH₃)
  • Synthetic Yields : Tabulate substituent effects on reaction efficiency:

    Substituent Yield (%)
    5-Chloro90
    1-Benzyl92

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-1,3,3-trimethylindolin-2-one
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-1,3,3-trimethylindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.